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molecular formula C10H9BrOS B8433753 2-Bromomethyl-3-methoxy-benzothiophene

2-Bromomethyl-3-methoxy-benzothiophene

Cat. No. B8433753
M. Wt: 257.15 g/mol
InChI Key: SVISRMIJKCWKEK-UHFFFAOYSA-N
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Patent
US04939140

Procedure details

To a solution of 3-methoxybenzothiophene-2-carboxaldehyde [3.4 g; J. Chem. Soc. C 779 (1967)] in ethanol (60 ml) was added sodium borohydride (0.34 g). After 10 minutes the solution was poured onto water (200 ml) and extracted with ether (2×50 ml). The ether extracts were washed with water (2×25 ml), dried and then evaporated to the title product as an orange oil. Yield, 3.4 g. 'HNMR (CDCl3, 60 MHz): 2.6 (s, 1H), 3.8 (s, 3H), 4.8 (s, 2H), 7.0-8.0 (m, 4H). This material (1.5 g) was dissolved in ether (20 ml). To the solution cooled in an ice-bath was added phosphorous tribromide (0.7 ml). The mixture was let to stand for 1 hour. The reaction mixture was poured onto ice-water (50 ml) and the ether layer separated, collected, dried and evaporated to obtain the title product as a light yellow oil (yield, 1.4 g). 'HNMR CDCl3, 60 MHz): 4.0 (s, 3H), 5.0 (s, 2H), 7.2-7.8 (m, 4H).
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
material
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[S:5][C:4]=1[CH:12]=O.[BH4-].[Na+].P(Br)(Br)[Br:17]>C(O)C.CCOCC>[Br:17][CH2:12][C:4]1[S:5][C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[C:3]=1[O:2][CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
COC1=C(SC2=C1C=CC=C2)C=O
Name
Quantity
0.34 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
material
Quantity
1.5 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0.7 mL
Type
reactant
Smiles
P(Br)(Br)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After 10 minutes the solution was poured onto water (200 ml)
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×50 ml)
WASH
Type
WASH
Details
The ether extracts were washed with water (2×25 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to the title product as an orange oil
CUSTOM
Type
CUSTOM
Details
Yield
TEMPERATURE
Type
TEMPERATURE
Details
To the solution cooled in an ice-bath
ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice-water (50 ml)
CUSTOM
Type
CUSTOM
Details
the ether layer separated
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCC=1SC2=C(C1OC)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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